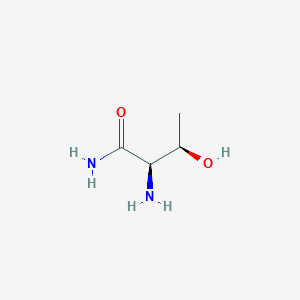

(2R,3R)-2-Amino-3-hydroxybutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(2R,3R)-2-amino-3-hydroxybutanamide |

InChI |

InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m1/s1 |

InChI Key |

PZUOEYPTQJILHP-PWNYCUMCSA-N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)N)N)O |

Canonical SMILES |

CC(C(C(=O)N)N)O |

Origin of Product |

United States |

Contextualization Within the Butanamide and Amino Alcohol Class of Compounds

(2R,3R)-2-Amino-3-hydroxybutanamide is a multi-functional organic molecule that belongs to two important classes of compounds: butanamides and amino alcohols. The butanamide framework consists of a four-carbon chain with a carboxamide group (-CONH2) at one end. This functional group is a derivative of a carboxylic acid and is characterized by a carbonyl group double-bonded to an oxygen atom and single-bonded to a nitrogen atom.

The "amino alcohol" designation arises from the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to the carbon backbone. In the case of this compound, the amino group is located at the second carbon (C2) and the hydroxyl group is at the third carbon (C3) of the butanamide chain. The presence of these functional groups imparts specific chemical properties to the molecule, such as the ability to form hydrogen bonds and act as both a hydrogen bond donor and acceptor. These characteristics are crucial in determining the molecule's solubility, reactivity, and potential interactions with other molecules.

Significance of Defined Stereochemistry in Chemical and Biochemical Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical and biochemical research. patsnap.com Many organic molecules can exist as stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of their atoms. A particularly important type of stereoisomerism is chirality, where a molecule and its mirror image are non-superimposable, much like a person's left and right hands. These non-superimposable mirror images are known as enantiomers.

The defined stereochemistry of a molecule can have profound effects on its physical, chemical, and biological properties. patsnap.com In a biological context, the enzymes, receptors, and other proteins that govern life's processes are themselves chiral. libretexts.orglibretexts.org This means they can interact differently with the different enantiomers of a chiral molecule. patsnap.comnih.gov

A classic and tragic example of the importance of stereochemistry is the drug thalidomide. One enantiomer of thalidomide is an effective sedative, while the other was found to be a potent teratogen, causing severe birth defects. patsnap.com Another example is the molecule carvone, where the (R)-enantiomer smells of spearmint, while the (S)-enantiomer has the scent of caraway. libretexts.orglibretexts.org These examples underscore the necessity of controlling and defining the stereochemistry of molecules in drug discovery and development to ensure both efficacy and safety. patsnap.comnih.gov The stereospecificity of enzymes also means they will often selectively metabolize one enantiomer over another, affecting the drug's duration of action in the body. patsnap.com

Overview of 2r,3r 2 Amino 3 Hydroxybutanamide As a Chiral Molecule

Development of Enantioselective Synthetic Routes

The controlled synthesis of this compound, which possesses two adjacent chiral centers, requires sophisticated synthetic strategies to ensure the correct relative and absolute stereochemistry. Key approaches include leveraging naturally occurring chiral molecules, employing asymmetric catalysts, and utilizing biocatalytic transformations.

Chiral Pool Approaches and Precursor Utilization

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org For the synthesis of this compound, the amino acid D-threonine serves as a logical and accessible precursor from the chiral pool. mdpi.com D-threonine possesses the desired (2R) stereochemistry at the α-carbon. The synthetic challenge then becomes the inversion of the stereocenter at the β-carbon, from the (3S) configuration in D-threonine to the required (3R) configuration in the target D-allo-threonine derivative.

A common method to achieve this inversion involves a protection, oxidation, and reduction sequence. uq.edu.au The amino and carboxylic acid functional groups of D-threonine are first protected. The hydroxyl group at the C-3 position is then oxidized to a ketone. Subsequent stereoselective reduction of the ketone, for instance using a suitable reducing agent, can be directed to yield the desired (3R)-hydroxyl configuration, thus forming the allo-isomer. uq.edu.au Once the desired stereochemistry of the precursor, (2R,3R)-2-amino-3-hydroxybutanoic acid (D-allo-threonine), is established, the final step is the amidation of the carboxylic acid to form the target amide.

| Precursor | Key Transformation | Resulting Stereochemistry |

| D-Threonine | Protection, Oxidation, Stereoselective Reduction | (2R,3R) |

| L-Threonine | Protection, Oxidation, Stereoselective Reduction | (2S,3S) |

Asymmetric Catalysis in Amide and Amino Alcohol Synthesis

Asymmetric catalysis offers an efficient alternative to chiral pool synthesis, by creating chiral centers from achiral or racemic starting materials using a chiral catalyst. While specific catalytic systems for the direct synthesis of this compound are not extensively documented, principles from related syntheses of β-hydroxy α-amino acids can be applied.

One biomimetic approach involves the use of a chiral pyridoxal-like pyridinophane-zinc complex to catalyze the aldol (B89426) condensation between glycine (B1666218) and acetaldehyde (B116499). This method has been shown to produce allo-threonine and threonine with good enantiomeric excess. rsc.org Adjusting the catalyst structure and reaction conditions could potentially favor the formation of the (2R,3R) isomer.

Another relevant strategy is the asymmetric aminohydroxylation of α,β-unsaturated esters. For instance, the Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate (B1238496) has been used to synthesize (2R,3R)-3-hydroxyaspartic acid derivatives, demonstrating the potential of this method for creating the desired vicinal amino alcohol functionality with high stereocontrol. nih.gov

Furthermore, the development of catalytic systems for the asymmetric synthesis of β-amino acids, such as those employing chiral imidodiphosphorimidate (IDPi) catalysts, showcases the ongoing innovation in this field. nih.gov Such catalysts could potentially be adapted for the synthesis of precursors to the target molecule.

Biocatalytic Strategies for Stereoselective Transformations

Biocatalysis, the use of natural enzymes or whole-cell systems to perform chemical transformations, offers high selectivity and mild reaction conditions. Enzymes such as aldolases and transaminases are particularly well-suited for the synthesis of chiral amino acids. rsc.org

For example, bi-enzymatic cascades combining aldolases and α-transaminases have been designed for the efficient, one-step synthesis of γ-hydroxy-α-amino acids from simple substrates with high stereoselectivity. rsc.org While not directly applied to this compound, this approach highlights the potential for developing a biocatalytic route. A hypothetical pathway could involve the use of a stereoselective aldolase (B8822740) to form a precursor with the correct (3R)-hydroxyl stereocenter, followed by a transaminase to install the (2R)-amino group.

Moreover, microbial biotransformation has been successfully employed to generate mammalian drug metabolites, including hydroxylated and conjugated derivatives, in sufficient quantities for structural analysis. nih.gov This demonstrates the capability of biological systems to perform highly specific oxidations and other transformations on complex molecules, which could be harnessed for the synthesis of the target compound or its precursors.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters to maximize yield and purity. In the context of synthesizing this compound, this involves careful control of solvent, temperature, catalyst loading, and reaction time for each step.

For instance, in a chiral pool approach starting from D-threonine, the diastereoselective reduction of the intermediate ketone is a crucial step. The choice of reducing agent and reaction conditions will significantly impact the diastereomeric ratio of the resulting alcohol.

In a biocatalytic approach, factors such as pH, temperature, substrate concentration, and enzyme stability must be optimized. The use of whole-cell systems versus isolated enzymes also presents a set of variables to consider for maximizing yield and simplifying purification. nih.gov

The final amidation step to convert the carboxylic acid of D-allo-threonine to the amide requires the selection of an appropriate coupling agent and reaction conditions that minimize side reactions and racemization.

Below is a table illustrating typical parameters that would require optimization for a key synthetic step, such as an asymmetric reduction.

| Parameter | Range/Options | Effect on Outcome |

| Solvent | THF, Methanol, Dichloromethane | Can influence solubility, reactivity, and stereoselectivity. |

| Temperature | -78 °C to Room Temperature | Lower temperatures often enhance stereoselectivity. |

| Reducing Agent | NaBH₄, L-Selectride®, K-Selectride® | The steric bulk of the reagent can dictate the facial selectivity of the reduction. |

| Catalyst Loading | 0.1 mol% to 10 mol% | Affects reaction rate and cost-effectiveness. |

Purification and Isolation of Stereoisomerically Pure this compound

The final and critical stage of the synthesis is the purification and isolation of the target compound in a stereoisomerically pure form. Given that the synthetic route may produce a mixture of diastereomers, efficient separation techniques are essential.

High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a powerful tool for separating stereoisomers. Reversed-phase HPLC is often suitable for polar molecules like amino alcohol derivatives. hyphadiscovery.com The development of a robust HPLC method would involve screening different columns and mobile phase compositions to achieve baseline separation of the (2R,3R) isomer from other stereoisomers and impurities.

For larger scale purifications, flash chromatography can be employed. hyphadiscovery.com In some cases, crystallization can be an effective method for isolating a single, high-purity stereoisomer from a mixture.

Electrodialysis has also been shown to be an effective method for purifying amino acids from crude solutions containing inorganic salts and other impurities, which could be applicable after a synthetic step. google.com

The purity of the final isolated this compound would be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, while its stereochemical integrity would be verified by chiral HPLC or by measuring its optical rotation.

Reactivity of the Amide Functional Group

The amide functional group in this compound is a key site for chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, although the latter's nucleophilicity is diminished due to resonance with the carbonyl group.

Modifications at the amide moiety can lead to a diverse range of derivatives. The carbonyl carbon is susceptible to nucleophilic attack, primarily leading to hydrolysis or reduction. Acidic or basic hydrolysis of the amide can revert the molecule to its parent amino acid, L-threonine. More synthetically useful is the reduction of the amide to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to afford (2R,3R)-2-amino-3-hydroxybutan-1-amine, a vicinal amino alcohol.

The amide nitrogen, while generally not highly nucleophilic, can undergo reactions under specific conditions. For instance, it can be alkylated, though this often requires harsh conditions and may compete with reactions at the more nucleophilic primary amine. A more common transformation is the dehydration of the primary amide to a nitrile. Reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) can effect this transformation, yielding (2R,3R)-2-amino-3-hydroxybutanenitrile.

| Reaction Type | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | L-Threonine |

| Reduction | LiAlH₄ | (2R,3R)-2-amino-3-hydroxybutan-1-amine |

| Dehydration | POCl₃ | (2R,3R)-2-amino-3-hydroxybutanenitrile |

Reactions Involving the Amino and Hydroxyl Groups

The primary amine and secondary hydroxyl groups are highly reactive sites that can undergo a wide array of chemical transformations. The key to successful derivatization often lies in the selective functionalization of one group in the presence of the other.

The primary amine at the C2 position is a potent nucleophile and readily undergoes reactions such as acylation, alkylation, and sulfonylation. For instance, reaction with an acyl chloride or anhydride in the presence of a base will selectively form an N-acylated derivative. The hydroxyl group at the C3 position can undergo similar reactions, such as O-acylation or O-alkylation.

The relative reactivity of the amino and hydroxyl groups is pH-dependent. Under basic conditions, the amine is deprotonated and highly nucleophilic, favoring N-functionalization. Under acidic conditions, the amine is protonated, reducing its nucleophilicity and allowing for reactions to potentially occur at the hydroxyl group. However, selective functionalization typically requires the use of protecting groups.

To achieve site-selectivity, a common strategy is to temporarily block one functional group while reacting the other. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but is easily removed with acid. The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) and is removed by catalytic hydrogenation.

For the hydroxyl group, common protecting groups include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), and benzyl ethers (Bn). TBDMS ethers are introduced using TBDMSCl and imidazole (B134444) and are removed with fluoride (B91410) ions. Benzyl ethers are introduced using benzyl bromide (BnBr) in the presence of a base and are removed by catalytic hydrogenation.

The orthogonal nature of these protecting groups allows for selective deprotection. For example, a Boc-protected amine and a TBDMS-protected hydroxyl can have either group removed without affecting the other.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Condition(s) |

| Amino | tert-Butoxycarbonyl | Boc | Boc₂O | Acid (e.g., TFA) |

| Amino | Benzyloxycarbonyl | Cbz | CbzCl | H₂, Pd/C |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | F⁻ (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | BnBr, Base | H₂, Pd/C |

Stereochemical Integrity and Transformations

The stereochemical configuration of this compound is a defining feature. Maintaining this configuration during chemical transformations is often a primary objective, though in some cases, controlled epimerization can be desirable.

The stereocenter at C2, the α-carbon, is susceptible to epimerization, particularly under basic conditions. The abstraction of the α-proton by a base can lead to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers (epimerization) or enantiomers (racemization if the C3 stereocenter were absent). The presence of the C3 stereocenter means that racemization at C2 would lead to the formation of the (2S,3R) diastereomer.

The stereocenter at C3, bearing the hydroxyl group, is generally more stable and less prone to epimerization. However, reactions that proceed through an SN1-type mechanism at this center could lead to a loss of stereochemical integrity. Additionally, oxidation of the hydroxyl group to a ketone followed by reduction can also lead to a mixture of diastereomers.

Careful selection of reaction conditions, such as using non-basic conditions and low temperatures, is crucial to minimize the risk of epimerization at the α-carbon.

Retention and Inversion of Configuration in Chemical Reactions

The stereochemical integrity of this compound is a key consideration in its chemical manipulation. Reactions can be designed to either retain the existing configuration at the chiral centers or to invert one or both of them, leading to the formation of its diastereomers.

Retention of Configuration:

Reactions that proceed without breaking the bonds to the chiral centers or that involve a double inversion mechanism can lead to retention of the (2R,3R) configuration. One common strategy to achieve retention is through neighboring group participation. The hydroxyl or amino group can act as an internal nucleophile, forming a temporary cyclic intermediate that protects the stereocenter from external attack and ultimately results in the retention of configuration after a second nucleophilic attack opens the ring. For instance, the hydrolysis of a derivative where the hydroxyl group has been converted to a good leaving group can proceed with retention if the adjacent amino group participates in the reaction.

Another approach involves the use of protecting groups that shield the stereocenters from reaction conditions that might cause epimerization. For example, the formation of an oxazolidinone ring by reacting the amino and hydroxyl groups with a carbonyl compound can lock the stereochemistry, allowing for transformations on other parts of the molecule with subsequent removal of the protecting group to regenerate the original stereoconfiguration.

Inversion of Configuration:

Inversion of configuration is typically achieved through reactions that follow an SN2 mechanism at one of the chiral centers. A well-known example is the Mitsunobu reaction, which can be used to invert the stereochemistry of the hydroxyl group at the C3 position. wikipedia.org In this reaction, the alcohol is activated by triphenylphosphine (B44618) and a dialkyl azodicarboxylate, making it a good leaving group for subsequent displacement by a nucleophile with inversion of stereochemistry. wikipedia.org For instance, using a carboxylic acid as the nucleophile would lead to the corresponding ester with an inverted (3S) configuration.

Epimerization at the C2 position can occur under basic conditions through the formation of an enolate intermediate. nih.gov Abstraction of the alpha-proton by a base leads to a planar enolate, and subsequent reprotonation can occur from either face, leading to a mixture of the original (2R) and the epimerized (2S) isomers. The rate of this epimerization is dependent on the strength of the base and the reaction conditions. nih.gov

| Reaction Type | Stereochemical Outcome at C3 | Mechanism/Reagent Example |

| Mitsunobu Reaction | Inversion | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Carboxylic acid |

| Nucleophilic Substitution with Neighboring Group Participation | Retention | Formation of an intermediate oxazoline (B21484) or similar cyclic species |

This table provides a simplified overview of potential stereochemical outcomes in reactions involving the C3 hydroxyl group.

Influence of pH and Temperature on Reactivity and Stability

The reactivity and stability of this compound are significantly influenced by the pH of the solution and the ambient temperature. These factors can affect the protonation state of the functional groups and the rates of various degradation pathways.

In aqueous solutions, the amino and carboxylate groups of the parent amino acid, threonine, exist in different ionic forms depending on the pH. wikipedia.org Similarly, for this compound, the amino group will be protonated at acidic pH and neutral at basic pH. The amide group, while generally stable, can undergo hydrolysis under both acidic and basic conditions, although the rates are typically slow at moderate pH and temperature.

Influence of pH:

The rate of hydrolysis of the amide bond is catalyzed by both acid and base. uregina.ca Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile, directly attacking the carbonyl carbon. The pH-rate profile for the hydrolysis of amides typically shows a U-shaped curve, with the minimum rate occurring in the neutral pH range. For some related compounds, pH-sensitive cyclization reactions leading to degradation have been observed. For instance, cleavage of protecting groups on pendant moieties by acid can induce intramolecular cyclization reactions that cleave the polymer backbone in poly(ester amide)s. rsc.org

Influence of Temperature:

| Condition | Effect on Stability/Reactivity | Potential Degradation Products |

| Acidic pH | Increased rate of amide hydrolysis. | (2R,3R)-2-Amino-3-hydroxybutanoic acid, Ammonia (B1221849) |

| Basic pH | Increased rate of amide hydrolysis and potential for C2 epimerization. | (2R,3R)-2-Amino-3-hydroxybutanoic acid, Ammonia, (2S,3R)-2-Amino-3-hydroxybutanamide |

| Elevated Temperature | Increased rates of all degradation reactions. | Ammonia, Acetaldehyde, Glycine, and other decomposition products. |

This table summarizes the general influence of pH and temperature on the stability of this compound and lists potential degradation products based on the reactivity of related compounds.

Application of 2r,3r 2 Amino 3 Hydroxybutanamide As a Chiral Building Block

Role in the Synthesis of Complex Organic Molecules

The utility of chiral amino acids and their derivatives as precursors in the synthesis of complex, biologically active molecules is well-established. nih.govresearchgate.net (2R,3R)-2-Amino-3-hydroxybutanamide possesses key features—specifically, the (2R,3R) stereochemistry derived from D-allo-threonine—that can be exploited to control the stereochemical outcome of synthetic routes. nih.gov

The primary amide and hydroxyl groups can serve as handles for a variety of chemical transformations. For instance, the hydroxyl group can be protected and the amide can be hydrolyzed or reduced to an amine, opening pathways to a range of derivatives. A particularly relevant application for compounds of this class is in the synthesis of β-lactams, the core structural unit of many antibiotic drugs. nih.govorganicreactions.orgorganic-chemistry.orgresearchgate.net The stereocenters at C2 and C3 can be used to direct the stereochemistry of the newly formed ring, a critical factor for the biological activity of the final product. While direct synthesis of β-lactams using this compound is not extensively documented, the known methodologies, such as the Staudinger cycloaddition, provide a clear blueprint for its potential use. researchgate.netresearchgate.net

The table below illustrates a hypothetical synthetic transformation where a chiral amino amide is used as a precursor for a key intermediate, highlighting the types of reactions and potential yields.

| Step | Reaction Type | Reagents | Product | Illustrative Yield |

|---|---|---|---|---|

| 1 | N-Protection | Boc2O, Et3N | N-Boc-(2R,3R)-2-amino-3-hydroxybutanamide | >95% |

| 2 | O-Silylation | TBSCl, Imidazole (B134444) | N-Boc-(2R,3R)-2-amino-3-(tert-butyldimethylsilyloxy)butanamide | ~90% |

| 3 | Amide Reduction | LiAlH4 | N-Boc-(2R,3R)-2-amino-3-(tert-butyldimethylsilyloxy)butan-1-amine | ~85% |

| 4 | Cyclization (e.g., for azetidinone formation) | Mesyl Chloride, Base | Chiral Azetidine Derivative | ~70% |

Note: The data in this table is illustrative and represents typical outcomes for multi-step syntheses involving similar chiral building blocks.

Incorporation into Peptidomimetics and Oligopeptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The incorporation of non-proteinogenic amino acids, particularly D-amino acids, is a common strategy to achieve this. nih.gov The use of D-allo-threonine, the parent amino acid of this compound, has been explored in this context. nih.gov

Incorporating this compound or its corresponding acid into a peptide sequence introduces a unique stereochemical and conformational constraint. This can influence the secondary structure (e.g., turns, helices) of the resulting peptidomimetic, potentially leading to a more rigid and biologically active conformation. Peptides containing D-amino acids are known to be resistant to proteases, which primarily recognize L-amino acids, thereby increasing their in vivo half-life. nih.gov

The development of novel peptide-based drugs and probes could benefit from the inclusion of this building block. For example, it could be used to synthesize analogs of naturally occurring peptides where the modification leads to altered receptor binding affinity or selectivity. Research on callipeltins, cytotoxic marine peptides, has involved the synthesis of (R)-allo-threonine derivatives for solid-phase peptide synthesis, underscoring the value of this stereochemical configuration in complex peptide structures. nih.gov

| Peptide Analog | Incorporated Unit | Observed Property Change (Illustrative) | Potential Application |

|---|---|---|---|

| Analog of a Neuropeptide | D-allo-Threoninamide | Increased resistance to serum proteases | Therapeutic agent with longer duration of action |

| Cyclic Peptide Analog | (2R,3R)-2-Amino-3-hydroxybutanoic acid | Stabilization of a specific β-turn conformation | High-affinity receptor antagonist |

| Antibacterial Peptide Analog | D-allo-Threoninamide | Maintained or enhanced antimicrobial activity with reduced hemolysis | Safer antimicrobial agent |

Note: This table provides illustrative examples of how incorporating a D-allo-threonine derivative might impact peptide properties.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral 1,2-amino alcohols are a privileged class of scaffolds for the synthesis of ligands used in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

This compound, after suitable modification, could serve as a precursor to such ligands. For example, reduction of the amide to an amine would yield a chiral 1,2-diamino alcohol, while other transformations could lead to phosphine-containing amino alcohol ligands (e.g., P,N ligands). The specific stereochemistry of the starting material would be imprinted on the ligand, influencing its catalytic performance.

While there is a lack of specific reports on ligands derived from this compound, the general field of asymmetric catalysis provides a strong basis for its potential. For instance, ligands derived from other chiral amino alcohols are widely used in reactions such as asymmetric hydrogenation, alkylation, and aldol (B89426) reactions.

| Ligand Type Derived From Amino Alcohol | Catalytic Reaction | Metal Catalyst | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Oxazoline (B21484) | Asymmetric Allylic Alkylation | Palladium (Pd) | 85-99% |

| Phosphino-oxazoline (PHOX) | Asymmetric Hydrogenation | Iridium (Ir) | >98% |

| Salen-type | Asymmetric Epoxidation | Manganese (Mn) | 90-97% |

| 1,2-Diamine | Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | 95-99% |

Note: This table shows representative data for established chiral ligands derived from amino alcohol backbones, illustrating the potential for ligands developed from this compound.

Development of Novel Material Precursors

The bifunctional nature of this compound, with its hydrogen-bond donating and accepting groups (hydroxyl, amide), makes it a candidate for the development of novel supramolecular materials and polymers. The defined stereochemistry can lead to the formation of highly ordered, chiral structures.

For example, this compound could be used as a monomer in the synthesis of chiral polyamides or polyesters. The resulting polymers would be expected to have unique properties, such as the ability to self-assemble into chiral nanostructures or to selectively interact with other chiral molecules. Such materials could find applications in chiral chromatography (as a stationary phase), enantioselective sensing, or as biomaterials that mimic the extracellular matrix.

Furthermore, the ability of the amino and hydroxyl groups to coordinate with metal ions suggests its potential use in the construction of chiral metal-organic frameworks (MOFs). These materials have porous structures and high surface areas, and a chiral framework could be used for enantioselective separation or catalysis. While this is a speculative area of application, the fundamental chemistry of the molecule supports its potential as a precursor for advanced materials.

Computational Studies and Spectroscopic Characterization of 2r,3r 2 Amino 3 Hydroxybutanamide

Theoretical Calculations of Molecular Structure and Conformation

Theoretical calculations are powerful tools for predicting the three-dimensional structure and dynamic behavior of molecules. These in silico methods provide insights into the stable conformations and the energy landscapes of molecules, which are crucial for understanding their interactions and reactivity.

Quantum Mechanical Studies

A first-principle computational study on L-threonine diamide (B1670390) revealed the existence of various stable conformations arising from rotations around the backbone (φ, ψ) and side-chain (χ1, χ2) dihedral angles. nih.gov The relative energies of these conformers are influenced by the formation of intramolecular hydrogen bonds between the amino, hydroxyl, and amide groups. For (2R,3R)-2-Amino-3-hydroxybutanamide, similar hydrogen bonding interactions are expected to play a crucial role in determining its most stable conformations. The key dihedral angles that define the conformation of this compound are depicted in the table below.

| Dihedral Angle | Atoms Involved | Description |

| φ (phi) | C'-N-Cα-C' | Defines the rotation around the N-Cα bond. |

| ψ (psi) | N-Cα-C'-N | Defines the rotation around the Cα-C' bond. |

| χ1 (chi1) | N-Cα-Cβ-Oγ | Defines the rotation of the hydroxyl group. |

| χ2 (chi2) | N-Cα-Cβ-Cγ | Defines the rotation of the methyl group. |

The interplay of these rotations, governed by steric hindrance and intramolecular hydrogen bonding, results in a complex potential energy surface with several local minima, each corresponding to a stable conformer.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations are computational methods used to study the behavior of molecules over time, providing insights into their flexibility and interaction with the environment. numberanalytics.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of particles. researchgate.net

MD simulations of amino acid dipeptides are commonly used to generate features for machine learning models that predict the structural ensembles of larger peptides. acs.orgnih.gov These simulations capture the conformational preferences of an amino acid by analyzing the distribution of its backbone dihedral angles (φ, ψ). acs.orgnih.gov For this compound, MD simulations in explicit water would reveal the influence of solvent on its conformational landscape and the dynamics of its intramolecular hydrogen bonds.

The general workflow for such a simulation would involve:

System Setup: Placing the this compound molecule in a simulation box filled with water molecules.

Energy Minimization: Optimizing the geometry of the system to remove any unfavorable contacts.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to simulate physiological conditions.

Production Run: Running the simulation for a sufficient length of time to sample the conformational space of the molecule.

Analysis of the simulation trajectory would provide information on the preferred conformations, the flexibility of different parts of the molecule, and the lifetime of intramolecular hydrogen bonds.

Elucidation of Electronic Properties and Reactivity Profiles

The electronic properties of a molecule, such as its electrostatic potential and frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. While specific studies on this compound are lacking, general principles can be applied.

The electrostatic potential map would likely show negative potential around the oxygen atoms of the hydroxyl and amide groups and the nitrogen atom of the amino group, indicating their nucleophilic character. The hydrogen atoms of the amino, hydroxyl, and amide groups would exhibit positive potential, highlighting their electrophilic nature.

The reactivity of this compound would be dictated by the functional groups present:

The amino group can act as a nucleophile and a base.

The hydroxyl group can act as a nucleophile and a proton donor.

The amide group is generally less reactive but can undergo hydrolysis under acidic or basic conditions.

The stereochemistry of the molecule will also influence its reactivity, particularly in reactions involving chiral reagents or catalysts.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods for characterizing organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments and Dynamics

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for its characterization.

A study on isohexide-based chiral solvating agents demonstrated their utility in the NMR enantiodiscrimination of derivatized amino acids, a technique that could be applied to distinguish between the stereoisomers of 2-amino-3-hydroxybutanamide. nih.gov

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. The exact values would depend on the solvent and other experimental conditions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Cα-H | ~3.5-4.0 | ~55-60 | Coupled to Cβ-H and NH₂ protons. |

| Cβ-H | ~3.8-4.3 | ~65-70 | Coupled to Cα-H, OH, and Cγ-H₃ protons. |

| Cγ-H₃ | ~1.1-1.3 | ~18-22 | A doublet due to coupling with Cβ-H. |

| NH₂ | Variable | - | Broad signal, exchangeable with D₂O. |

| OH | Variable | - | Broad signal, exchangeable with D₂O. |

| C=O | - | ~170-175 | Carbonyl carbon. |

| CONH₂ | ~7.0-8.0 | - | Two distinct signals may be observed for the amide protons due to restricted rotation around the C-N bond. |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons. Nuclear Overhauser Effect (NOE) experiments could provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The electrospray ionization (ESI) mass spectrum of this compound in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 119.08. High-resolution mass spectrometry would allow for the confirmation of the elemental composition (C₄H₁₁N₂O₂⁺).

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. While specific fragmentation data for this compound is not available, plausible fragmentation pathways can be proposed based on the structure.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 102.08 | Loss of NH₃ (ammonia) from the amino group. |

| 101.07 | Loss of H₂O (water) from the hydroxyl group. |

| 74.06 | Cleavage of the Cα-Cβ bond, loss of C₂H₅O. |

| 44.05 | Loss of the amide group (CONH₂) as a neutral species. |

The relative abundances of these fragment ions would be dependent on the collision energy used in the MS/MS experiment. The analysis of these fragmentation patterns would allow for the unambiguous identification of the compound and could potentially be used to distinguish it from its stereoisomers.

In-Depth Analysis of this compound Reveals Research Gap in Chiroptical Spectroscopy

A comprehensive examination of the scientific literature for data on the chemical compound this compound, specifically concerning its chiroptical spectroscopy for absolute configuration determination, has revealed a significant lack of available research. Despite extensive searches for experimental and computational studies on its Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectra, no specific data for this particular diastereomer of threoninamide (B1605207) could be retrieved.

Chiroptical spectroscopic methods like ECD and ORD are powerful, non-destructive techniques crucial for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. The resulting spectra are unique "fingerprints" of a molecule's three-dimensional structure, including the spatial arrangement of its atoms (stereochemistry).

For many related compounds, such as the amino acid D-allo-Threonine ((2R,3R)-2-amino-3-hydroxybutanoic acid), extensive chiroptical data and computational studies are available. These studies often involve comparing experimentally measured spectra with those predicted by quantum chemical calculations, such as Time-Dependent Density Functional Theory (TDDFT), to unambiguously assign the absolute configuration of stereocenters.

However, the replacement of the carboxylic acid group in D-allo-Threonine with an amide group to form this compound can significantly alter the molecule's electronic properties and conformational preferences. These changes, in turn, would lead to distinct ECD and ORD spectra. Without dedicated studies on the amide, it is scientifically unsound to extrapolate the data from the corresponding acid.

The absence of such fundamental characterization data for this compound in the public domain points to a gap in the current body of chemical research. While the synthesis of this compound may have been achieved, detailed spectroscopic analysis, particularly that which elucidates its stereochemical properties through chiroptical methods, appears to be unreported.

This finding underscores the need for further research to characterize this compound. Such studies would not only provide valuable reference data for chemists and biochemists but also contribute to a more complete understanding of how subtle functional group modifications influence the chiroptical properties of small biomolecules.

Biochemical and Mechanistic Investigations of 2r,3r 2 Amino 3 Hydroxybutanamide

Molecular Interactions with Biological Systems and Components

There is a significant lack of published research detailing the specific molecular interactions of (2R,3R)-2-Amino-3-hydroxybutanamide with biological macromolecules such as proteins, nucleic acids, or biological membranes. While general principles of molecular interactions can be inferred from its structure—a small, polar molecule with hydrogen bond donors (amine and hydroxyl groups) and acceptors (amide and hydroxyl oxygen)—no empirical data from techniques like X-ray crystallography, NMR spectroscopy, or computational docking studies specific to the (2R,3R) isomer are available to provide concrete examples of its binding modes or affinities to any biological target.

Roles in Biochemical Pathways as a Substrate or Intermediate

Currently, there is no documented evidence in the scientific literature to suggest that this compound serves as a natural substrate or intermediate in any known biochemical pathway. Metabolic pathways involving amino acids and their derivatives are well-studied, yet the role of this specific stereoisomer has not been identified.

Stereospecificity in Biological Recognition and Activity

The principle of stereospecificity is fundamental in biology, where enzymes and receptors are chiral and typically exhibit high selectivity for one stereoisomer over another. While it is highly probable that any biological activity of 2-Amino-3-hydroxybutanamide would be stereospecific, there are no comparative studies in the literature that investigate the biological recognition or activity of the (2R,3R) isomer in contrast to its other stereoisomers. Such studies would be essential to understand its potential biological effects.

Enzymatic Biotransformations of this compound

No studies have been found that specifically describe the enzymatic biotransformation of this compound. While enzymes such as amidases or proteases could potentially hydrolyze the amide bond, or dehydrogenases could act on the hydroxyl group, there is no experimental evidence to confirm that this specific compound is a substrate for any known enzyme. Research on the enzymatic synthesis of related compounds, such as the use of nitrile hydratases for the production of other amino amides, suggests potential synthetic routes but does not provide information on the biotransformation of the pre-formed this compound in a biological context.

Emerging Research Avenues and Future Perspectives

Innovations in Green and Sustainable Synthesis Methodologies

There is a lack of specific studies detailing green and sustainable synthesis methodologies for (2R,3R)-2-Amino-3-hydroxybutanamide. While general principles of green chemistry are widely applied to the synthesis of amino acid derivatives and other organic compounds, including the use of enzymatic catalysis or solvent-free conditions, their specific application to produce this particular stereoisomer of threonine amide is not documented in the available literature. researchgate.net Research on the synthesis of related aminophosphonates has explored strategies like aziridine (B145994) ring-opening reactions, but this does not directly address the green synthesis of the target compound. mdpi.com

Exploration in Supramolecular Chemistry and Self-Assembly

The ability of amino acids and their derivatives to form ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. beilstein-journals.org These interactions, including hydrogen bonding and van der Waals forces, drive the self-assembly process to create functional biomaterials. beilstein-journals.org However, specific research into the self-assembly behavior of this compound is not available. The influence of its specific stereochemistry on the formation of supramolecular structures remains an unexplored area.

Advanced Applications in Bio-inspired Chemistry and Material Science

Bio-inspired chemistry seeks to mimic biological processes and structures to create novel materials and systems. Amino acids and their derivatives are fundamental building blocks in this field. While the potential for this compound to be used in bio-inspired materials exists due to its inherent chirality and functional groups, there are no published studies demonstrating such applications.

Computational Design and Predictive Modeling for Enhanced Utility

Computational tools are increasingly used to predict the properties and potential applications of molecules. Techniques such as molecular dynamics simulations and quantum mechanics calculations can provide insights into molecular behavior and guide experimental work. While computed properties for related compounds like (2S,3R)-methyl 2-amino-3-hydroxybutanoate are available, indicating some computational interest in similar structures, specific predictive modeling studies for this compound have not been identified. chem960.com Such studies would be invaluable in predicting its interaction with biological targets or its potential to form novel materials, but this research has yet to be undertaken.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.